2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide is a complex organic compound featuring a unique imidazo[1,5-B]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,5-B]pyridazine Core: This step involves the condensation of 1,2-diamino-4-phenylimidazole with appropriate aldehydes or ketones under acidic or basic conditions to form the imidazo[1,5-B]pyridazine ring.
Amination and Acylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It also shows promise in treating other diseases, such as inflammatory and infectious diseases, by modulating immune responses.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, making it valuable in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit antimicrobial activities.
Pyridazine Derivatives: Compounds such as pyridazine-based kinase inhibitors are similar in structure and function, often used in cancer therapy.
Uniqueness
What sets 2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide apart is its dual functional groups and the specific arrangement of its atoms, which confer unique biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications.
Properties
Molecular Formula |
C20H17Cl2N5O2 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-(7-amino-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H17Cl2N5O2/c21-14-7-6-13(10-15(14)22)24-17(28)9-12-8-16-18(11-4-2-1-3-5-11)25-20(23)27(16)26-19(12)29/h1-7,10,12H,8-9H2,(H2,23,25)(H,24,28)(H,26,29) |
InChI Key |
FIHXQJAHEANSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NN2C1=C(N=C2N)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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